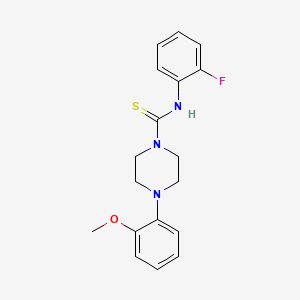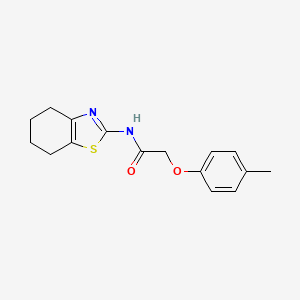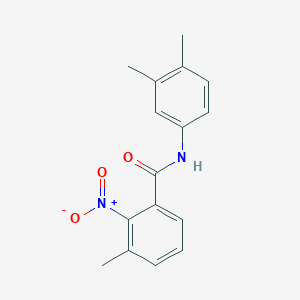
N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(3,4-dimethylphenyl)-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea" often involves the reaction of amino thiadiazoles with isocyanates or carbonyl compounds to form the urea linkage. For instance, derivatives have been synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different benzoyl isocyanates, showcasing a versatile approach to accessing a variety of thiadiazol-urea derivatives with potential biological activities (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a planar urea scaffold, often stabilized by intramolecular hydrogen bonding. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to elucidate their structure, revealing insights into the conformational preferences and the interactions that dictate their solid-state arrangements. The molecular geometry and supramolecular architectures are driven by hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Hong-Song Zhang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds encompasses a range of interactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities. The urea moiety, in particular, participates in hydrogen bonding, contributing to the compounds' ability to interact with biological targets. Additionally, their reactivity has been explored in the context of fungicidal and plant growth-regulating activities, indicating the potential for agricultural applications (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-4-5-10(6-8(7)2)13-11(17)14-12-16-15-9(3)18-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXMJOCGAEVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)





![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)

![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)

